molecular formula C15H20BrNO B13913821 3-bromo-N-(2-cyclohexylethyl)benzamide

3-bromo-N-(2-cyclohexylethyl)benzamide

Cat. No.: B13913821
M. Wt: 310.23 g/mol
InChI Key: NMAGGDPMMKRMDH-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-cyclohexylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a cyclohexylethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-cyclohexylethyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 2-cyclohexylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane at room temperature . The reaction proceeds as follows:

  • Dissolve 3-bromobenzoyl chloride in dichloromethane.
  • Add triethylamine and 2-cyclohexylethylamine to the solution.
  • Stir the reaction mixture at room temperature until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2-cyclohexylethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the amide group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for the oxidation of the benzene ring.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 3-amino-N-(2-cyclohexylethyl)benzamide.

    Reduction: The major product is N-(2-cyclohexylethyl)benzylamine.

    Oxidation: Products include quinones or other oxidized benzene derivatives.

Scientific Research Applications

3-Bromo-N-(2-cyclohexylethyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-cyclohexylethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-cyclohexylbenzamide: Similar structure but lacks the ethyl group.

    2,3-Dimethoxybenzamide: Different substituents on the benzene ring.

    3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of a bromine atom.

Uniqueness

3-Bromo-N-(2-cyclohexylethyl)benzamide is unique due to the presence of both a bromine atom and a cyclohexylethyl group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C15H20BrNO

Molecular Weight

310.23 g/mol

IUPAC Name

3-bromo-N-(2-cyclohexylethyl)benzamide

InChI

InChI=1S/C15H20BrNO/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,17,18)

InChI Key

NMAGGDPMMKRMDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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